![molecular formula C45H30O6 B3030478 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene CAS No. 911818-75-2](/img/structure/B3030478.png)

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Übersicht

Beschreibung

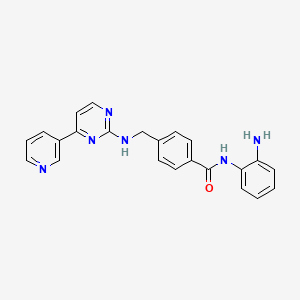

The compound 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene is a multifunctional benzene derivative that has been studied for various applications, including catalysis, molecular recognition, and polymer synthesis. It is characterized by a central benzene ring substituted at the 1, 3, and 5 positions with carboxyphenyl groups, which are further linked to biphenyl units. This structure is of interest due to its potential in forming hydrogen-bonded networks and its role as a building block in supramolecular chemistry and polymer science.

Synthesis Analysis

The synthesis of related 1,3,5-trisubstituted benzene derivatives has been reported using different methodologies. For instance, 1,3,5-Tris(hydrogensulfato) benzene was prepared by reacting phloroglucinol with chlorosulfonic acid, which was then used as a catalyst for the synthesis of pyrazol derivatives . Another derivative, 1,3,5-tris(2-benzyl-o-carboran-1-yl)benzene, was synthesized and showed solvent-dependent conformation in the crystalline state . These methods highlight the versatility of the 1,3,5-trisubstituted benzene core for further functionalization.

Molecular Structure Analysis

The molecular structure of 1,3,5-trisubstituted benzene derivatives has been extensively studied. For example, the X-ray structural analysis of 1,3,5-tris[4'-(C-o-carboranyl)biphenyl-4-yl]benzene revealed an asymmetric conformation with substantial distortions from the linear geometry typically associated with polyphenylene units . Another study on 1,3,5-tris(4-biphenylyl)benzene showed a propeller-like orientation of the biphenyl fragments relative to the central benzene ring . These studies demonstrate the conformational diversity of the 1,3,5-trisubstituted benzene core and its derivatives.

Chemical Reactions Analysis

The reactivity of 1,3,5-trisubstituted benzene derivatives has been explored in various chemical reactions. For instance, the inclusion of acetone in the π-rich space of 1,3,5-tris(2-benzyl-o-carboran-1-yl)benzene through weak interactions such as C-H···π and C-H···O interactions was reported . Additionally, the potential for topochemical interactions between acetylene groups in the crystal structure of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene was discussed, suggesting a propensity for cyclotrimerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-trisubstituted benzene derivatives are influenced by their molecular structure. For example, the inclusion of solvent molecules in the crystal packing of 1,3,5-tris[4-(C-o-carboranyl)biphenyl-4-yl]benzene indicates a degree of flexibility and interaction with the environment . The study of 1,3,5-tris(trimethylstannyl)benzene by gas-phase electron diffraction provided insights into bond lengths and angles, highlighting the influence of substituents on the benzene core .

Wissenschaftliche Forschungsanwendungen

1. Supramolecular Networks and Hydrogen Bonding

1,3,5-Tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) has been studied for its potential in forming two-dimensional nanoporous networks, particularly at the liquid-solid interface. A study by Dienstmaier et al. (2010) reveals that depending on solute concentration, TCBPB can form crystallographically distinct phases with pores of varying sizes and shapes on graphite. This is significant in understanding supramolecular assembly and hydrogen bonding patterns, offering insights into the scalability of supramolecular networks (Dienstmaier et al., 2010).

2. Porous Metal-Organic Frameworks (MOFs)

Sun et al. (2006) explored the use of TCBPB in the construction of porous MOFs. They found that altering the assembly procedure's conditions could significantly impact the stability and porosity of the resulting MOFs. This research highlights the importance of ligand design in MOF construction, providing a pathway for developing new materials with tailored properties (Sun et al., 2006).

3. Organic Light-Emitting Diodes (OLEDs)

A novel class of amorphous molecular materials, including derivatives of TCBPB, has been identified as effective hole-blocking materials in organic electroluminescent devices. Shirota et al. (2002) discovered that these materials could enhance blue-violet emission in multilayer OLEDs, signifying their importance in developing advanced electronic devices (Shirota et al., 2002).

4. High Surface Area and Porosity in Frameworks

Zentner et al. (2015) demonstrated that 1,3,5-Tris(4-carboxyphenyl)benzene could assemble into an intricate 8-fold polycatenated assembly with high surface area and porosity. This research is pivotal for developing new materials for gas adsorption and storage, showcasing the versatility of TCBPB derivatives in material science (Zentner et al., 2015).

5. Covalent Organic Frameworks (COFs) for Catalysis

Li et al. (2019) utilized a derivative of TCBPB in constructing amide-functionalized COFs. These COFs displayed apparent crystallinity and were applied as efficient catalysts for Knoevenagel condensation, highlighting the material's potential in heterogeneous catalysis (Li et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene, also known as 5’‘-(4’-carboxy-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid, is DNA . It has been found to have significant binding to DNA .

Mode of Action

This compound interacts with its target, DNA, through groove binding . This interaction results in the unwinding of the DNA helix .

Biochemical Pathways

The compound is used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal–organic frameworks (MOFs) . These MOFs have well-defined crystalline structures, high surface area, and regular and tunable cavities . The compound exhibits effective catalytic activity towards bromate reduction .

Pharmacokinetics

It is known to be soluble in tetrahydrofuran , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the creation of a 2-fold interpenetrated porous polyoxometalate-based metal–organic framework (POMOF) . This POMOF exhibits effective catalytic activity towards bromate reduction .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is incompatible with strong oxidizing agents, metals, amines, strong acids, acid chlorides, alcohols, peroxides, permanganates, strong reducing agents, soluble carbonates, phosphates, phosphorus halides, and hydroxides .

Safety and Hazards

Zukünftige Richtungen

1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene has potential applications in the field of gas adsorption and separation technologies . It is a hydrogen adsorption material with a storage capacity of up to 7.5% at 77K . Future research may focus on the synthesis of metallic and non-metallic H3BTB derivatives and their potential use as bioactive molecules for the treatment of cancer .

Eigenschaften

IUPAC Name |

4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H30O6/c46-43(47)37-19-13-31(14-20-37)28-1-7-34(8-2-28)40-25-41(35-9-3-29(4-10-35)32-15-21-38(22-16-32)44(48)49)27-42(26-40)36-11-5-30(6-12-36)33-17-23-39(24-18-33)45(50)51/h1-27H,(H,46,47)(H,48,49)(H,50,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQRGMPXYDIZSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732410 | |

| Record name | 4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

911818-75-2 | |

| Record name | 4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 911818-75-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)

![3-(1-Piperidyl)-5-[[2-(1-pyrrolidinyl)ethyl]amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3030412.png)